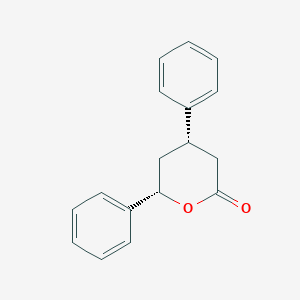
(4S,6S)-4,6-diphenyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S)-4,6-diphenyloxan-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxan-2-one ring structure, which is substituted with two phenyl groups at the 4 and 6 positions. The stereochemistry of the compound is defined by the (4S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-4,6-diphenyloxan-2-one: The enantiomer of (4S,6S)-4,6-diphenyloxan-2-one with opposite stereochemistry.
(4S,6S)-4,6-diphenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxan-2-one ring.
(4S,6S)-4,6-diphenyl-2-oxazolidinone: A related compound with an oxazolidinone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxan-2-one ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
189443-64-9 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


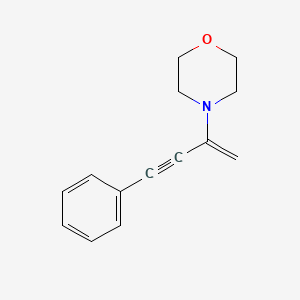
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
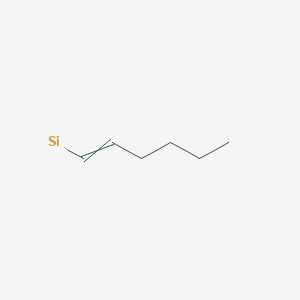
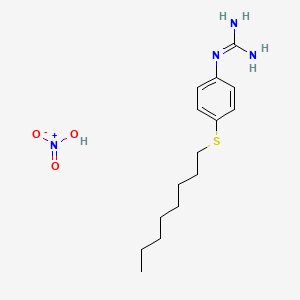
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
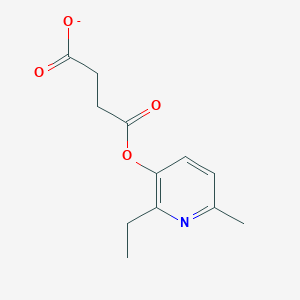
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
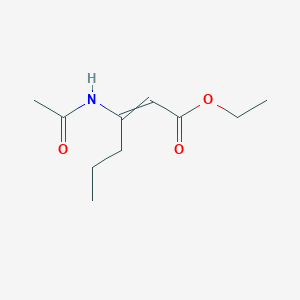
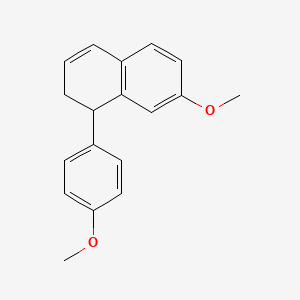
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
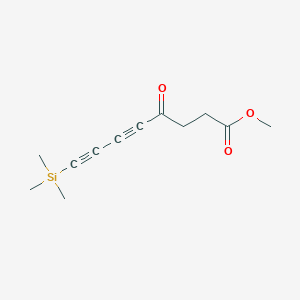
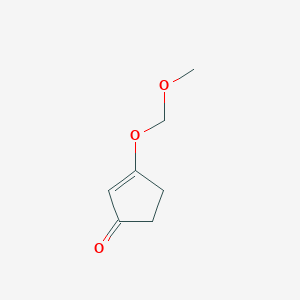
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
